Rubrolide A

Description

Properties

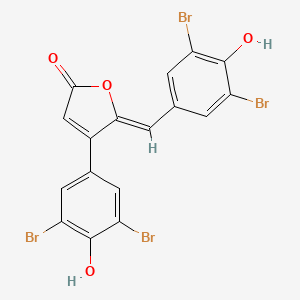

Molecular Formula |

C17H8Br4O4 |

|---|---|

Molecular Weight |

595.9 g/mol |

IUPAC Name |

(5Z)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one |

InChI |

InChI=1S/C17H8Br4O4/c18-10-1-7(2-11(19)16(10)23)3-14-9(6-15(22)25-14)8-4-12(20)17(24)13(21)5-8/h1-6,23-24H/b14-3- |

InChI Key |

RQFYDYMMVXKTBY-BNNQUZSASA-N |

SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |

Synonyms |

rubrolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogenation : Rubrolide F’s 3,5-dibromo substitution correlates with enhanced herbicidal activity .

- Synthetic Accessibility : Rubrolides E, C, and F are synthesized efficiently via Darzens/aldol reactions, enabling scalable production .

- Natural vs. Synthetic : Natural rubrolides (A, S) are isolated from marine organisms, while others (E, F, C) are synthesized, allowing structural optimization.

Herbicidal Activity

Highlight : Rubrolide F’s brominated structure enhances its potency, making it a candidate for herbicide development .

Anticancer Activity

Note: Synthetic analogues with halogen substitutions (e.g., 10a, 14i) exhibit superior anticancer effects, mirroring Rubrolide F’s halogen-driven bioactivity .

Antiviral Activity

| Compound | Virus Target | IC₅₀ | Source |

|---|---|---|---|

| Rubrolide S | Influenza A (H1N1) | 87.1 μM | Marine fungus (Aspergillus terreus) |

| Rubrolide E | Influenza (H3N2) | 57.4 μM (minor) | Aspergillus sydowii fungus |

Insight : Rubrolide S’s unique structure contributes to its stronger antiviral profile compared to other analogues .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Halogenation (Br, Cl) and methoxy groups enhance bioactivity across herbicidal and anticancer applications .

- Synthetic Feasibility : Efficient total synthesis routes (e.g., 5-step synthesis for Rubrolides E, C, F) enable structural diversification .

- Ecological Relevance : Natural rubrolides (A, S) highlight marine ecosystems as underexplored reservoirs of bioactive compounds .

Preparation Methods

Retrosynthetic Analysis

The core structure of Rubrolides consists of a γ-benzylidene-β-aryl-furan-2(5H)-one scaffold. Retrosynthetically, this compound can be dissected into two key fragments:

Halogenation and Suzuki Coupling

A palladium-catalyzed Suzuki coupling introduces the β-aryl group to 3,4-dichlorofuran-2(5H)-one. For example, Rubrolide B synthesis employs tetronic acid as a starting material, which undergoes chlorination followed by cross-coupling with arylboronic acids.

Vinylogous Aldol Condensation

The γ-benzylidene group is installed via a vinylogous aldol reaction between silyl-protected furanones and aromatic aldehydes. This step is critical for establishing the exocyclic double bond and requires careful control of stereochemistry.

Detailed Synthetic Procedures

Synthesis of 3,4-Dichlorofuran-2(5H)-one

Vinylogous Aldol Condensation for γ-Benzylidene Formation

-

Silylation : Treat 3-chloro-4-aryl-furan-2(5H)-one with TBDMSOTf (2.0 equiv) and i-Pr₂NEt (3.0 equiv) in CH₂Cl₂ at 0°C.

-

Aldol Reaction : Add substituted benzaldehyde (1.2 equiv), stir at 0°C for 1 h, then at room temperature for 2 h.

-

Elimination : Introduce DBU (2.0 equiv) to eliminate TBSOH, forming the benzylidene double bond.

-

Purification : Silica gel chromatography (hexane/EtOAc gradient).

Yield : 12–57%, depending on aldehyde substituents.

Optimization and Challenges

Regioselectivity in Halogenation

Chlorination at the 3- and 4-positions of the furanone core is achieved using Cl₂ gas generated in situ from KMnO₄ and HCl. Competing bromination can occur if NaBr is present, necessitating strict control of halogen sources.

Stereochemical Control

The vinylogous aldol step produces Z/E isomers, with ratios influenced by the aldehyde’s electronic properties. For example, electron-deficient aldehydes favor Z-isomers (up to 3:1 ratio).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.